molecular formula C8H8N2O5 B12975844 Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B12975844
M. Wt: 212.16 g/mol
InChI Key: JUKIWDUFMUNDTE-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 5-nitropyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridine compounds, and various other functionalized derivatives that can be used in further chemical synthesis .

Scientific Research Applications

Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their catalytic activity. This interaction can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate include:

  • Methyl 5-methyl-3’-nitro-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate
  • 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions with molecular targets.

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

methyl 3-methyl-5-nitro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H8N2O5/c1-4-3-5(10(13)14)7(11)9-6(4)8(12)15-2/h3H,1-2H3,(H,9,11)

InChI Key

JUKIWDUFMUNDTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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